Cordycepin, cordycepin, adenosine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cordycepin can be synthesized from adenosine through various methods. One effective method involves converting the 3’-OH group into an iodide group followed by dehalogenation . Another method includes a four-step process: 5’-OH protection, esterification, removal of the O-tosyl group, and deprotection . The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .
Industrial Production Methods: Cordycepin is primarily produced through the fermentation of Cordyceps militaris. Optimization of liquid and solid fermentation conditions, as well as genetic modifications, have been employed to enhance cordycepin production . Additionally, extraction methods such as ultrasonic-assisted extraction, pressurized extraction, Soxhlet extraction, and reflux extraction are used to isolate cordycepin from the fungal biomass .
Chemical Reactions Analysis
Types of Reactions: Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Major Products: The major products formed from these reactions include various derivatives of cordycepin, such as halogenated cordycepin, oxidized cordycepin, and reduced cordycepin .
Scientific Research Applications
Cordycepin has extensive applications in scientific research across various fields:
Chemistry:
- Used as a precursor for the synthesis of other nucleoside analogs .
- Studied for its potential as a molecular clock resetter due to its similarity to adenosine .
Biology:
- Investigated for its role in cell cycle regulation and apoptosis .
- Used in studies on signal transduction pathways, particularly PI3K/mTOR/AKT and ERK signaling .
Medicine:
- Exhibits anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .
- Demonstrates anti-inflammatory effects by reducing cytokine production and inhibiting inflammatory pathways .
- Potential therapeutic effects in treating metabolic disorders, respiratory and cardiac conditions, and protecting brain function .
Industry:
Mechanism of Action
Cordycepin is structurally similar to adenosine but differs by the absence of an oxygen atom at the 3’ position of the ribose moiety . This structural difference imparts unique biological activities to cordycepin.
Comparison with Similar Compounds
Adenosine: A nucleoside involved in energy transfer and signal transduction.
2’-Deoxyadenosine: Another nucleoside analog with similar biological activities.
MRS5698: A compound with high affinity for A3 adenosine receptors and potential anticancer properties.
Cordycepin’s unique structure and diverse biological activities make it a valuable compound for scientific research and therapeutic applications.
Properties
CAS No. |
84138-90-9 |
---|---|
Molecular Formula |
C30H37N15O14P2 |
Molecular Weight |
893.7 g/mol |
IUPAC Name |
[5-(6-aminopurin-9-yl)-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C30H37N15O14P2/c31-22-17-25(37-6-34-22)43(9-40-17)28-14(1-12(3-46)55-28)58-60(49,50)53-4-13-2-15(29(56-13)44-10-41-18-23(32)35-7-38-26(18)44)59-61(51,52)54-5-16-20(47)21(48)30(57-16)45-11-42-19-24(33)36-8-39-27(19)45/h6-16,20-21,28-30,46-48H,1-5H2,(H,49,50)(H,51,52)(H2,31,34,37)(H2,32,35,38)(H2,33,36,39) |
InChI Key |
ZIJPWUJKAKFFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(C1OP(=O)(O)OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(O)OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)O)N8C=NC9=C(N=CN=C98)N)CO |
Origin of Product |
United States |
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